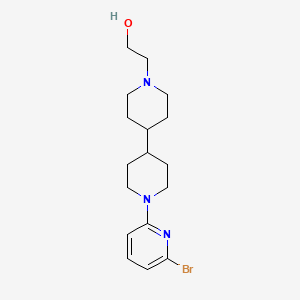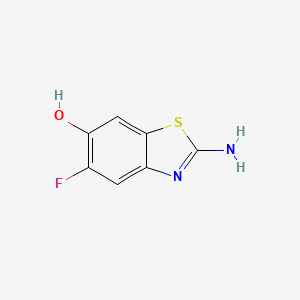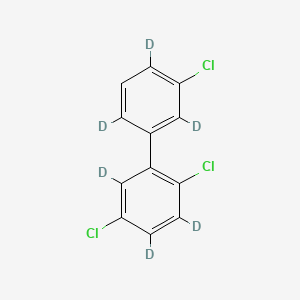![molecular formula C31H33F3N2O13 B13858235 Des-[2-(2-Amino-4-thiazolyl)acetyl] N-Trifluoro-N-(4-nitrophenethyl)acetamido Mirabegron O-Glucuronide Triacetate](/img/structure/B13858235.png)
Des-[2-(2-Amino-4-thiazolyl)acetyl] N-Trifluoro-N-(4-nitrophenethyl)acetamido Mirabegron O-Glucuronide Triacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Des-[2-(2-Amino-4-thiazolyl)acetyl] N-Trifluoro-N-(4-nitrophenethyl)acetamido Mirabegron O-Glucuronide Triacetate is a complex chemical compound that serves as an intermediate in the synthesis of Mirabegron O-Glucuronide, a metabolite of Mirabegron. This compound is notable for its intricate structure, which includes a thiazole ring, a trifluoromethyl group, and a glucuronide moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Des-[2-(2-Amino-4-thiazolyl)acetyl] N-Trifluoro-N-(4-nitrophenethyl)acetamido Mirabegron O-Glucuronide Triacetate involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the thiazole ring, followed by the introduction of the amino and acetyl groups. The trifluoromethyl group is then added through a nucleophilic substitution reaction. The final steps involve the conjugation of the glucuronide moiety and the acetylation of the hydroxyl groups to form the triacetate.
Industrial Production Methods
Industrial production of this compound requires stringent control of reaction conditions to ensure high yield and purity. The process is typically carried out in a multi-step synthesis involving high-performance liquid chromatography (HPLC) for purification and characterization.
化学反应分析
Types of Reactions
Des-[2-(2-Amino-4-thiazolyl)acetyl] N-Trifluoro-N-(4-nitrophenethyl)acetamido Mirabegron O-Glucuronide Triacetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas are used.
Substitution: Nucleophiles like sodium azide and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.
科学研究应用
Des-[2-(2-Amino-4-thiazolyl)acetyl] N-Trifluoro-N-(4-nitrophenethyl)acetamido Mirabegron O-Glucuronide Triacetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its role in drug metabolism and pharmacokinetics.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of Des-[2-(2-Amino-4-thiazolyl)acetyl] N-Trifluoro-N-(4-nitrophenethyl)acetamido Mirabegron O-Glucuronide Triacetate involves its interaction with specific molecular targets. The compound is metabolized to Mirabegron O-Glucuronide, which acts on beta-3 adrenergic receptors, leading to relaxation of the detrusor muscle in the bladder. This pathway is crucial for its therapeutic effects in treating overactive bladder.
相似化合物的比较
Similar Compounds
Mirabegron: The parent compound, used for treating overactive bladder.
Mirabegron O-Glucuronide: The direct metabolite of Mirabegron.
Other Beta-3 Adrenergic Agonists: Compounds like Vibegron and Solabegron.
Uniqueness
Des-[2-(2-Amino-4-thiazolyl)acetyl] N-Trifluoro-N-(4-nitrophenethyl)acetamido Mirabegron O-Glucuronide Triacetate is unique due to its specific structure, which allows it to serve as a crucial intermediate in the synthesis of Mirabegron O-Glucuronide. Its distinct functional groups and complex synthesis route set it apart from other similar compounds.
属性
分子式 |
C31H33F3N2O13 |
|---|---|
分子量 |
698.6 g/mol |
IUPAC 名称 |
methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[(1R)-2-[2-(4-nitrophenyl)ethyl-(2,2,2-trifluoroacetyl)amino]-1-phenylethoxy]oxane-2-carboxylate |
InChI |
InChI=1S/C31H33F3N2O13/c1-17(37)45-24-25(46-18(2)38)27(47-19(3)39)29(49-26(24)28(40)44-4)48-23(21-8-6-5-7-9-21)16-35(30(41)31(32,33)34)15-14-20-10-12-22(13-11-20)36(42)43/h5-13,23-27,29H,14-16H2,1-4H3/t23-,24-,25-,26-,27+,29+/m0/s1 |
InChI 键 |
NFKBHFJVLKTJSD-SKGYKWDNSA-N |
手性 SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)O[C@@H](CN(CCC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(F)(F)F)C3=CC=CC=C3)C(=O)OC)OC(=O)C |
规范 SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC(CN(CCC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(F)(F)F)C3=CC=CC=C3)C(=O)OC)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



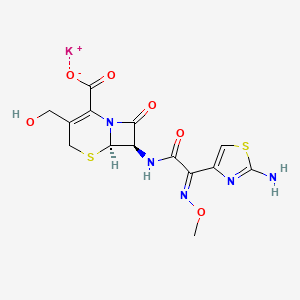
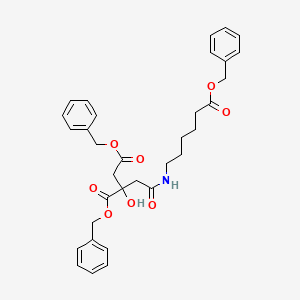
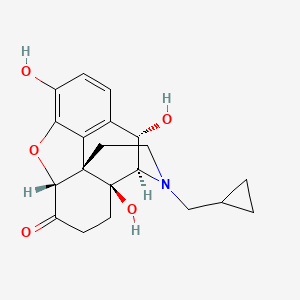
![4-[(Ethoxyflorophosphinyl)oxy]-2,2,6,6,-tetramethyl-1-piperidine-1-oxyl](/img/structure/B13858183.png)

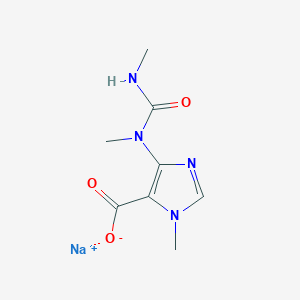

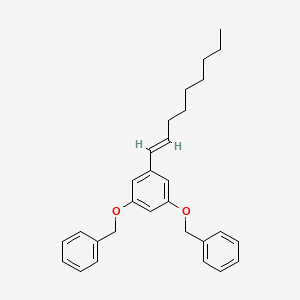
![2-[(Ethoxyhydroxyphosphinyl)oxy]-N,N,N-trimethylethanaminium Inner Salt](/img/structure/B13858214.png)
